2-[(6-tert-butyl-3-cyano-4-phenylpyridin-2-yl)sulfanyl]-N-(2,4-dimethylphenyl)acetamide 2-[(6-tert-butyl-3-cyano-4-phenylpyridin-2-yl)sulfanyl]-N-(2,4-dimethylphenyl)acetamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC20167958
InChI: InChI=1S/C26H27N3OS/c1-17-11-12-22(18(2)13-17)28-24(30)16-31-25-21(15-27)20(19-9-7-6-8-10-19)14-23(29-25)26(3,4)5/h6-14H,16H2,1-5H3,(H,28,30)
SMILES:
Molecular Formula: C26H27N3OS
Molecular Weight: 429.6 g/mol

2-[(6-tert-butyl-3-cyano-4-phenylpyridin-2-yl)sulfanyl]-N-(2,4-dimethylphenyl)acetamide

CAS No.:

Cat. No.: VC20167958

Molecular Formula: C26H27N3OS

Molecular Weight: 429.6 g/mol

* For research use only. Not for human or veterinary use.

2-[(6-tert-butyl-3-cyano-4-phenylpyridin-2-yl)sulfanyl]-N-(2,4-dimethylphenyl)acetamide -

Specification

Molecular Formula C26H27N3OS
Molecular Weight 429.6 g/mol
IUPAC Name 2-(6-tert-butyl-3-cyano-4-phenylpyridin-2-yl)sulfanyl-N-(2,4-dimethylphenyl)acetamide
Standard InChI InChI=1S/C26H27N3OS/c1-17-11-12-22(18(2)13-17)28-24(30)16-31-25-21(15-27)20(19-9-7-6-8-10-19)14-23(29-25)26(3,4)5/h6-14H,16H2,1-5H3,(H,28,30)
Standard InChI Key IFZMNJPQEJZLCD-UHFFFAOYSA-N
Canonical SMILES CC1=CC(=C(C=C1)NC(=O)CSC2=C(C(=CC(=N2)C(C)(C)C)C3=CC=CC=C3)C#N)C

Introduction

2-[(6-tert-butyl-3-cyano-4-phenylpyridin-2-yl)sulfanyl]-N-(2,4-dimethylphenyl)acetamide is a complex organic compound featuring a pyridine ring with diverse functional groups. Its molecular formula is C26H27N3OS, and it has a molecular weight of approximately 424.54 g/mol. This compound is notable for its unique structure, which includes a sulfanyl linkage connecting the pyridine moiety to an acetamide group, further substituted with a dimethylphenyl group. This intricate arrangement contributes to its distinct chemical properties and potential biological activities.

Synthesis and Preparation

The synthesis of 2-[(6-tert-butyl-3-cyano-4-phenylpyridin-2-yl)sulfanyl]-N-(2,4-dimethylphenyl)acetamide typically involves multi-step organic reactions. These steps require careful optimization of conditions to ensure high yields and purity of the final product. While specific synthesis protocols are not detailed here, they generally involve the formation of the pyridine ring, introduction of the sulfanyl group, and subsequent coupling with the acetamide moiety.

Applications and Research Findings

This compound is of interest in various fields due to its potential biological activities. Interaction studies focus on its binding affinity to enzymes and receptors, employing techniques such as spectroscopy and chromatography. These investigations are crucial for understanding its therapeutic roles and optimizing efficacy.

Comparison with Similar Compounds

Compound NameStructural FeaturesUnique Aspects
6-tert-butylpyridinePyridine ring with tert-butyl substitutionSimpler structure without additional functional groups
3-cyanoanilineAniline derivative with cyano groupLacks complex pyridine and sulfanyl components
TrichlorophenolPhenolic compound with trichloro substitutionsDoes not contain nitrogen or sulfur functionalities
2-[(6-tert-butyl-3-cyano-4-phenylpyridin-2-yl)sulfanyl]-N-(2,4-dimethylphenyl)acetamideCombines diverse functional groups enhancing reactivity and biological activityUnique combination of functional groups contributing to its distinct properties

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